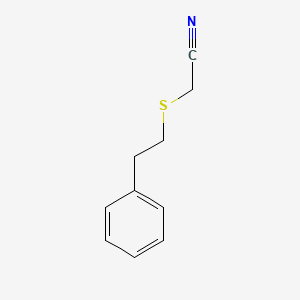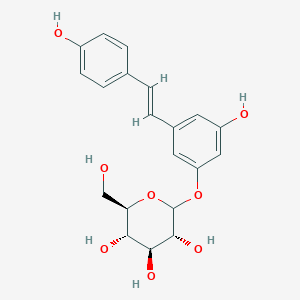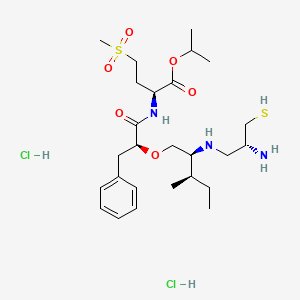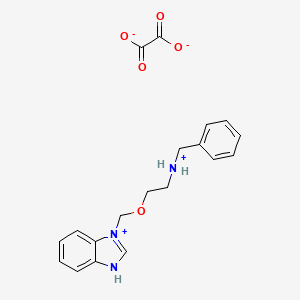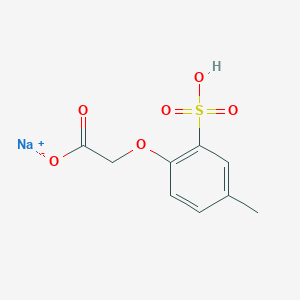
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is a chemical compound with the molecular formula C9H9O6SNa. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (4-methylsulfophenoxy) group, and the compound is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-methylsulfophenoxy)-, monosodium salt typically involves the sulfonation of 4-methylphenol (p-cresol) followed by esterification with acetic acid. The reaction conditions often require the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfonating agents and neutralizing agents, followed by purification steps such as crystallization or filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (4-methylsulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets. The sulfonate group can participate in ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also act as a surfactant, affecting the solubility and stability of other molecules in solution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (4-methylphenoxy)-, monosodium salt: Similar structure but lacks the sulfonate group.
Acetic acid, (4-chlorophenoxy)-, monosodium salt: Contains a chlorine atom instead of a methylsulfonyl group.
Acetic acid, (4-nitrophenoxy)-, monosodium salt: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
Acetic acid, (4-methylsulfophenoxy)-, monosodium salt is unique due to the presence of the sulfonate group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Numéro CAS |
35038-81-4 |
|---|---|
Formule moléculaire |
C9H9NaO6S |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
sodium;2-(4-methyl-2-sulfophenoxy)acetate |
InChI |
InChI=1S/C9H10O6S.Na/c1-6-2-3-7(15-5-9(10)11)8(4-6)16(12,13)14;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 |
Clé InChI |
RJTAXJXQJCDFOY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


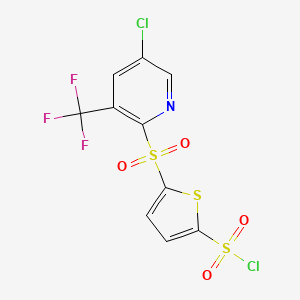
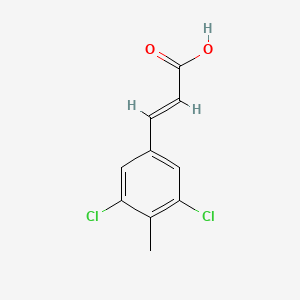

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)


